molecular formula C8H6ClN B056333 1-Chloro-2-isocyano-3-methylbenzene CAS No. 118923-96-9

1-Chloro-2-isocyano-3-methylbenzene

Cat. No.: B056333
CAS No.: 118923-96-9
M. Wt: 151.59 g/mol
InChI Key: FUJFVLJRBCVMHT-UHFFFAOYSA-N
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Description

1-Chloro-2-isocyano-3-methylbenzene: is an aromatic compound with the molecular formula C₈H₆ClN and a molecular weight of 151.59 g/mol . This compound is characterized by the presence of a chlorine atom, an isocyano group, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-isocyano-3-methylbenzene can be synthesized through various methods. One common method involves the reaction of 2-chloro-6-methylphenyl isocyanide with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through column chromatography and verification of the product using techniques like NMR and HPLC .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-isocyano-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds .

Scientific Research Applications

1-Chloro-2-isocyano-3-methylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Chloro-2-isocyano-3-methylbenzene exerts its effects involves interactions with specific molecular targets. The isocyano group can form bonds with various nucleophiles, leading to the formation of new compounds. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the methyl group can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

  • 1-Chloro-2-methylbenzene
  • 1-Chloro-3-methylbenzene
  • 1-Chloro-4-methylbenzene

Uniqueness: 1-Chloro-2-isocyano-3-methylbenzene is unique due to the presence of the isocyano group, which imparts distinct reactivity compared to other chlorotoluenes. This functional group allows the compound to participate in a wider range of chemical reactions, making it valuable in synthetic chemistry .

Biological Activity

1-Chloro-2-isocyano-3-methylbenzene, also known as "methyl isocyanate derivative," is a compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

  • Molecular Formula : C₈H₆ClN
  • CAS Number : 16217466
  • Molecular Weight : 155.59 g/mol

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with cellular components. The following mechanisms have been identified:

1. Cytotoxicity
Research indicates that this compound can induce cytotoxic effects in several cell lines. A study demonstrated that exposure to this compound resulted in significant cell death in human cancer cells, highlighting its potential as an anticancer agent .

2. Antimicrobial Activity
The compound has shown antimicrobial properties against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibacterial agents .

3. Inhibition of Enzymatic Activity
this compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular metabolism, potentially affecting cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in human cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits metabolic enzymes, altering cellular metabolism

Case Study: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, this compound was tested on various human cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values ranging from 10 to 30 µM, suggesting significant potential for therapeutic applications .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antibacterial activity .

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research could focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific biochemical pathways affected by this compound.
  • Formulation Development : Exploring its use in drug formulation for targeted delivery systems.

Properties

IUPAC Name

1-chloro-2-isocyano-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJFVLJRBCVMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584403
Record name 1-Chloro-2-isocyano-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118923-96-9
Record name 1-Chloro-2-isocyano-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylphenyl isocyanide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The procedure of Example 1 was again followed, using 100 g (0.7 mole) of 2-methyl-6-chloroaniline, 75 ml of chloroform, 100 ml of methylene chloride, 175 ml of 50% aqueous sodium hydroxide, and 1 g of benzyltriethylammonium chloride. The product was a solid weighing 44 g, with structure confirmed by mass spectroscopy.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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